5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, piperidine, and pyrimidine rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving cell signaling pathways and receptor-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug that contains a thiazole ring.
Uniqueness
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and a thiazole ring
Properties
Molecular Formula |
C14H18ClN5S |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN5S/c1-10-9-21-14(18-10)20-5-3-12(4-6-20)19(2)13-16-7-11(15)8-17-13/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
XEBDWBQRGZBFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.